molecular formula C15H13ClN2O5S B2492020 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide CAS No. 895464-43-4

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide

Cat. No.: B2492020
CAS No.: 895464-43-4
M. Wt: 368.79
InChI Key: CBLFHLBGUUWACI-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide is an organic compound that features both sulfonyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitroaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Reduction of Nitro Group: 3-(4-chlorobenzenesulfonyl)-N-(4-aminophenyl)propanamide.

    Substitution of Chlorine: 3-(4-methoxybenzenesulfonyl)-N-(4-nitrophenyl)propanamide.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a nitro group.

    4-(2-chloro-4-nitrophenyl)-1-(4-chlorobenzenesulfonyl)-2-methylpiperazine: Contains a piperazine ring and additional chlorine atoms.

Uniqueness

3-(4-chlorobenzenesulfonyl)-N-(4-nitrophenyl)propanamide is unique due to the presence of both sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-11-1-7-14(8-2-11)24(22,23)10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFHLBGUUWACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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